Thieno[3,2-b]pyridin-6-amine
Overview
Description
Thieno[3,2-b]pyridin-6-amine is a heterocyclic compound that has attracted interest due to its diverse chemical and physical properties. It serves as a core structure for the synthesis of various derivatives with significant biological and chemical applications.
Synthesis Analysis
Thieno[3,2-b]pyridine derivatives are synthesized through several methods, including the addition of toluene-α-thiol to 2-ethynylpyridine followed by vacuum pyrolysis, yielding thieno[3,2-b]pyridine with a significant overall yield. This compound undergoes further reactions to produce various derivatives with different substituents (Klemm & Louris, 1984). Another notable method involves microwave-assisted synthesis, which has been applied to produce 2-amino derivatives of thieno[2,3-b]pyridin-2-amine in fair to good yields (Ankati & Biehl, 2010).
Molecular Structure Analysis
The molecular structure of thieno[3,2-b]pyridin-6-amine and its derivatives has been extensively studied through spectral data. These compounds demonstrate aromatic character and possess a variety of substituents that influence their chemical behavior and reactivity (Klemm, Johnson, & White, 1970).
Chemical Reactions and Properties
Thieno[3,2-b]pyridin-6-amine undergoes electrophilic substitution, lithiation, and conversion into derivatives with halo, formyl, acetyl, and hydroxymethyl substituents. These reactions showcase its versatility in synthetic chemistry (Klemm & Louris, 1984).
Scientific Research Applications
“Thieno[3,2-b]pyridin-6-amine” is a type of heterocyclic compound that is part of the broader class of thienopyridines . Thienopyridines are known for their wide range of pharmacological activities, which can include:
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Antiviral Activity : Some thienopyridines have been found to have antiviral properties . The methods of application and results would vary depending on the virus and the specific thienopyridine derivative.
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Anti-Inflammatory Activity : Thienopyridines can also exhibit anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
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Antimicrobial Activity : Thienopyridines can have antimicrobial properties, potentially making them useful in the treatment of various bacterial infections .
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Antidiabetic Activity : Some thienopyridines have been studied for their potential use in treating diabetes .
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Antihypertensive Activity : Thienopyridines may also have antihypertensive effects, which could make them useful in managing high blood pressure .
Safety And Hazards
Future Directions
properties
IUPAC Name |
thieno[3,2-b]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHVTQYZYJBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602983 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridin-6-amine | |
CAS RN |
115063-92-8 | |
Record name | Thieno[3,2-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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